1-Bromo-2-ethyl-3-fluorobenzene
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Overview
Description
1-Bromo-2-ethyl-3-fluorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with a bromine atom at the first position, an ethyl group at the second position, and a fluorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethyl-3-fluorobenzene can be synthesized through several methods, including electrophilic aromatic substitution and halogen exchange reactions. One common method involves the bromination of 2-ethyl-3-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethyl-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to form benzyl derivatives.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products:
Substitution Reactions: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Products include benzoic acids.
Coupling Reactions: Products are more complex aromatic compounds with extended conjugation.
Scientific Research Applications
1-Bromo-2-ethyl-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethyl-3-fluorobenzene involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates that facilitate the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- 1-Bromo-2-fluorobenzene
- 1-Bromo-3-ethylbenzene
- 1-Bromo-3-fluorobenzene
Comparison: 1-Bromo-2-ethyl-3-fluorobenzene is unique due to the presence of both ethyl and fluorine substituents on the benzene ring, which can influence its reactivity and physical properties. Compared to 1-Bromo-2-fluorobenzene, the ethyl group in this compound provides additional steric hindrance and electronic effects, potentially altering its behavior in chemical reactions .
Properties
Molecular Formula |
C8H8BrF |
---|---|
Molecular Weight |
203.05 g/mol |
IUPAC Name |
1-bromo-2-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C8H8BrF/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 |
InChI Key |
MTTCJSJQJXEJDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1Br)F |
Origin of Product |
United States |
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